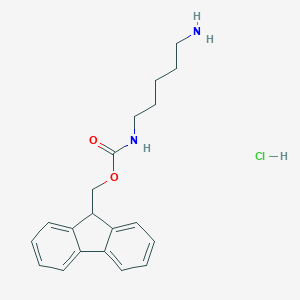
Chlorure de 2,3-dichloro-6-nitrobenzyle
Vue d'ensemble
Description
Le zuclopentixol dihydrochlorure est un médicament antipsychotique typique principalement utilisé dans le traitement de la schizophrénie et d'autres psychoses. Il appartient à la classe des neuroleptiques thioxanthéniques et est connu pour ses effets antagonistes sur les récepteurs de la dopamine, en particulier les récepteurs D1 et D2 . Ce composé est disponible sous différentes formes, notamment des comprimés oraux et des injections intramusculaires à action prolongée .
Applications De Recherche Scientifique
Le zuclopentixol dihydrochlorure a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études analytiques et le développement de méthodes.
Biologie : Employé dans des études examinant les effets des antagonistes des récepteurs de la dopamine sur les processus cellulaires.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et d'études de stabilité.
5. Mécanisme d'Action
Le zuclopentixol dihydrochlorure exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine, en particulier les récepteurs D1 et D2. Il a également une forte affinité pour les récepteurs alpha1-adrénergiques et 5-HT2 . En bloquant ces récepteurs, le zuclopentixol réduit les effets de la dopamine et de la sérotonine, ce qui lui confère ses propriétés antipsychotiques et sédatives .
Composés Similaires :
Clopentixol : Le composé parent du zuclopentixol, avec des propriétés pharmacologiques similaires.
Halopéridol : Un autre antipsychotique typique avec une structure chimique différente mais un antagonisme similaire des récepteurs de la dopamine.
Chlorpromazine : Un antipsychotique phénothiazinique avec une affinité plus large pour les récepteurs
Unicité : Le zuclopentixol dihydrochlorure est unique en raison de son profil d'affinité spécifique pour les récepteurs et de la disponibilité de plusieurs formulations, y compris des injections à action prolongée, qui améliorent la conformité des patients .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du zuclopentixol implique la réaction de la 2-chloro-9H-thioxanthène-9-one avec la 1-(2-hydroxyethyl)pipérazine en présence d'une base. Le produit obtenu est ensuite purifié par recristallisation .
Méthodes de Production Industrielle : La production industrielle de zuclopentixol dihydrochlorure implique généralement une synthèse à grande échelle suivie d'étapes de purification pour garantir un rendement et une pureté élevés. Le procédé comprend la dissolution du mélange d'isomères dans un solvant organique, l'estérification, l'hydrolyse alcaline et la recristallisation .
Analyse Des Réactions Chimiques
Types de Réactions : Le zuclopentixol dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : L'exposition à des agents oxydants peut conduire à la formation de produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire à l'atome de chlore ou à d'autres sites réactifs.
Réactifs et Conditions Courants :
Oxydation : Le peroxyde d'hydrogène ou d'autres peroxydes en conditions acides ou basiques.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium aluminium dans un solvant approprié.
Substitution : Des agents halogénants ou des nucléophiles en conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés par ces réactions comprennent divers produits de dégradation et des dérivés substitués, qui peuvent être identifiés et caractérisés à l'aide de techniques telles que la LCMS/MS .
Mécanisme D'action
Zuclopenthixol dihydrochloride exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol reduces the effects of dopamine and serotonin, leading to its antipsychotic and sedative properties .
Similar Compounds:
Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.
Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.
Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity
Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .
Propriétés
IUPAC Name |
1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELSTMZJPQYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431484 | |
| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192124-88-2 | |
| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)


![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)



![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)



![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
